molecular formula C13H7F3O2 B6400167 2-(2,6-Difluorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1262006-08-5

2-(2,6-Difluorophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6400167
CAS RN: 1262006-08-5
M. Wt: 252.19 g/mol
InChI Key: RWHGTGRXGUFEIN-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-4-fluorobenzoic acid (2,6-DFPFB) is an organic compound with a molecular formula of C7H4F3O2. It is a white crystalline solid, with a melting point of 134-136°C. 2,6-DFPFB is a widely used intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in organic synthesis, and has been used for the synthesis of a variety of other compounds, including fluorinated heterocycles and polymers.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-4-fluorobenzoic acid, 95% is not well understood. It is believed to act as a Lewis acid, which is a type of acid that can form a bond with an electron-rich species, such as a nucleophile. This bond formation can then lead to the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,6-Difluorophenyl)-4-fluorobenzoic acid, 95% are not well understood. It has been shown to be toxic to mice when administered orally, but its mechanism of toxicity is unknown. It has also been shown to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Advantages and Limitations for Lab Experiments

2-(2,6-Difluorophenyl)-4-fluorobenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. It is relatively stable, and can be stored at room temperature for extended periods of time. It is also relatively inexpensive and can be synthesized in a variety of ways. However, it is toxic to mice when administered orally, and its mechanism of toxicity is not well understood. It is also a weak inhibitor of the enzyme acetylcholinesterase, which may affect its use in certain experiments.

Future Directions

There are several potential future directions for 2-(2,6-Difluorophenyl)-4-fluorobenzoic acid, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential for use in the synthesis of other compounds. Additionally, further research could be done into its potential toxicity, and its potential for use as a drug or therapeutic agent. Finally, further research could also be done into its potential for use in the synthesis of fluorinated heterocycles and polymers.

Synthesis Methods

2-(2,6-Difluorophenyl)-4-fluorobenzoic acid, 95% can be synthesized via a variety of methods, including the reaction of 2,6-difluorobenzaldehyde with 4-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide. This reaction yields 2-(2,6-Difluorophenyl)-4-fluorobenzoic acid, 95% in high yields. Other methods of synthesis include the reaction of 2,6-difluorobenzaldehyde with 4-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide, or the reaction of 2,6-difluorobenzaldehyde with 4-fluorobenzoyl bromide in the presence of a base, such as potassium hydroxide.

Scientific Research Applications

2-(2,6-Difluorophenyl)-4-fluorobenzoic acid, 95% is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as an intermediate in the synthesis of pharmaceuticals. It has also been used in the synthesis of fluorinated heterocycles and polymers, and as a reagent in the synthesis of other organic compounds.

properties

IUPAC Name

2-(2,6-difluorophenyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-7-4-5-8(13(17)18)9(6-7)12-10(15)2-1-3-11(12)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHGTGRXGUFEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689686
Record name 2',5,6'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-08-5
Record name 2',5,6'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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